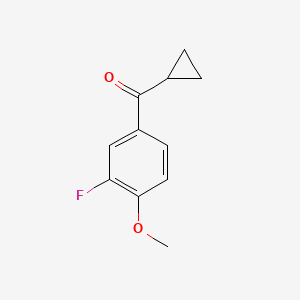

3-Fluoro-4-methoxyphenyl cyclopropyl ketone

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclopropyl-(3-fluoro-4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c1-14-10-5-4-8(6-9(10)12)11(13)7-2-3-7/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFQTVCPWYICRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2CC2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reactivity Profiles of 3 Fluoro 4 Methoxyphenyl Cyclopropyl Ketone

Reactivity of the Ketone Carbonyl Group

The carbonyl group is a central feature of 3-Fluoro-4-methoxyphenyl cyclopropyl (B3062369) ketone, governing a significant portion of its chemical behavior. Its reactivity is influenced by the adjacent cyclopropyl and substituted phenyl rings.

Oxidation Reactions to Carboxylic Acid Derivatives

Ketones are generally resistant to oxidation under mild conditions, a key difference from aldehydes which are readily oxidized. libretexts.orgorgoreview.com The oxidation of ketones requires harsh conditions and strong oxidizing agents, such as hot alkaline potassium permanganate (B83412) (KMnO4), and typically proceeds via cleavage of a carbon-carbon bond adjacent to the carbonyl group. libretexts.org

For 3-Fluoro-4-methoxyphenyl cyclopropyl ketone, this oxidative cleavage would break either the bond connecting the carbonyl carbon to the cyclopropyl ring or the bond to the aromatic ring. This process would result in the formation of two carboxylic acid fragments. Given the unsymmetrical nature of the ketone, a mixture of products is expected. The potential cleavage pathways could lead to the formation of 3-fluoro-4-methoxybenzoic acid and cyclopropanecarboxylic acid.

Reduction Pathways to Alcohol Derivatives

The ketone carbonyl group can be readily reduced to a secondary alcohol. This transformation is a fundamental reaction in organic synthesis and can be achieved using various reducing agents, most commonly metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.comyoutube.com

The reduction of this compound yields the corresponding secondary alcohol, (3-Fluoro-4-methoxyphenyl)(cyclopropyl)methanol. While both NaBH₄ and LiAlH₄ are effective, LiAlH₄ is a significantly stronger reducing agent and requires anhydrous conditions, typically using solvents like diethyl ether or tetrahydrofuran (B95107) (THF). youtube.com NaBH₄ is a milder and more selective reagent that can be used in protic solvents like methanol (B129727) or ethanol. youtube.com

| Reducing Agent | Solvent | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | (3-Fluoro-4-methoxyphenyl)(cyclopropyl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF (anhydrous) | (3-Fluoro-4-methoxyphenyl)(cyclopropyl)methanol |

Baeyer-Villiger Oxidation Studies with α-Fluorinated Ketones

The Baeyer-Villiger oxidation is a notable reaction of ketones that converts them into esters through the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.orgorganic-chemistry.org This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA), or other peroxides. sigmaaldrich.com A key aspect of this reaction is its regioselectivity, which is determined by the relative migratory aptitude of the two groups attached to the carbonyl carbon. The group that can better stabilize a positive charge is more likely to migrate. organic-chemistry.org

The general order of migratory aptitude is: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. organic-chemistry.org In this compound, the migrating groups are the cyclopropyl group (a secondary alkyl) and the 3-fluoro-4-methoxyphenyl group. The electron-withdrawing nature of the fluorine atom on the phenyl ring decreases its ability to stabilize a positive charge, potentially reducing its migratory aptitude compared to an unsubstituted phenyl ring. Consequently, the migration of the cyclopropyl group might be competitive or even favored. This would lead to the formation of two possible ester products.

| Migrating Group | Product | Product Name |

|---|---|---|

| Cyclopropyl |  | 3-Fluoro-4-methoxyphenyl cyclopropanecarboxylate |

| 3-Fluoro-4-methoxyphenyl |  | Cyclopropyl 3-fluoro-4-methoxybenzoate |

Transformations Involving the Aromatic Moiety

The substituted phenyl ring in this compound is susceptible to both nucleophilic and electrophilic substitution reactions, dictated by the electronic effects of its substituents.

Nucleophilic Aromatic Substitution on the Fluorinated Phenyl Ring

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this molecule, targeting the fluorine atom. For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov In this compound, the cyclopropyl ketone group is an electron-withdrawing group, situated ortho to the fluorine atom, thereby activating it for substitution.

The reaction proceeds via a two-step mechanism involving the attack of a nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov Subsequent loss of the fluoride (B91410) leaving group restores the aromaticity. However, the methoxy (B1213986) group at the para position is electron-donating, which can decrease the ring's susceptibility to nucleophilic attack compared to rings with multiple electron-withdrawing groups. Despite this, studies on similar fluoro- and methoxy-substituted aromatic compounds have shown that SNAr reactions can proceed, for instance, with the substitution of a fluorine atom by a methoxy group under basic conditions. ebyu.edu.tr A variety of nucleophiles, including alkoxides, amines, and thiols, could potentially displace the fluorine atom under appropriate conditions.

Electrophilic Aromatic Functionalization

The aromatic ring of this compound can also undergo electrophilic aromatic substitution (EAS). The outcome of such reactions is controlled by the directing effects of the existing substituents: the methoxy group, the fluorine atom, and the cyclopropyl ketone group.

Methoxy group (-OCH₃): A strongly activating, ortho, para-directing group.

Fluoro group (-F): A deactivating, ortho, para-directing group.

Cyclopropyl ketone group (-COC₃H₅): A deactivating, meta-directing group.

The powerful ortho, para-directing effect of the methoxy group is expected to dominate. Electrophilic attack will likely occur at the positions ortho to the methoxy group. One of these positions is already occupied by the fluorine atom. The other position (C-5) is ortho to the methoxy group and meta to the deactivating ketone group, making it the most probable site for electrophilic substitution. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to introduce a new substituent primarily at the C-5 position of the aromatic ring.

Cyclopropyl Ring Transformations

The reactivity of aryl cyclopropyl ketones like this compound is largely characterized by transformations of the cyclopropyl ring. These transformations can be broadly categorized into reactions that lead to the opening of the strained ring and, less commonly, reactions that occur elsewhere in the molecule while preserving the cyclopropyl moiety. The relief of ring strain is a significant thermodynamic driving force for the prevalence of ring-opening pathways. youtube.commanchester.ac.ukresearchgate.net

Ring-Opening Reactions of Strained Cyclopropyl Ketones

Ring-opening reactions are the most characteristic transformations of cyclopropyl ketones. acs.orgnih.govnih.gov The activation of the ketone, often through coordination to a catalyst or via electronic excitation, facilitates the cleavage of the proximal C-C bond of the cyclopropane (B1198618) ring. This process generates versatile three-carbon synthons that can be trapped by various reagents.

Nickel catalysis has emerged as a powerful tool for the reductive ring-opening of aryl cyclopropyl ketones, enabling the formation of new carbon-carbon bonds. acs.orgrsc.org A common mechanistic pathway involves the oxidative addition of the cyclopropyl ketone to a low-valent nickel(0) species. This step forms a nickeladihydropyran intermediate (a five-membered metallacycle), which effectively represents the opened form of the cyclopropane ring. nih.gov

In reductive cross-coupling reactions with alkyl halides, this nickelacycle can then participate in a catalytic cycle. One proposed mechanism proceeds through the reaction of the Ni(II) metallacycle with an alkyl radical to form a Ni(III) species. This is followed by reductive elimination to yield the γ-alkylated ketone product and a Ni(I) species, which is then reduced to regenerate the active Ni(0) catalyst. rsc.org

Another mechanistic proposal, supported by experimental and theoretical studies involving a redox-active terpyridine (tpy) ligand, suggests that a reduced (tpy•–)Ni(I) complex activates the C–C bond. This activation occurs via a concerted, asynchronous ring-opening transition state, directly forming an alkylnickel(II) intermediate without passing through a stable nickelacycle. This intermediate can then undergo cross-coupling with organozinc reagents. acs.org

| Catalyst System | Proposed Key Intermediate/Step | Product Type | Reference(s) |

| Ni(0) / Bipyridine | Oxidative addition to form Ni(II) metallacycle | γ-Alkyl Ketones | rsc.org |

| (tpy)Ni | Concerted asynchronous ring-opening | γ-Substituted Silyl Enol Ethers | acs.org |

| Pd(OAc)₂/PCy₃ | Palladium-catalyzed ring-opening | (E)-α,β-Unsaturated Ketones | rsc.org |

Radical-mediated pathways provide an alternative mode for cyclopropyl ring cleavage, often initiated by photochemistry or single-electron transfer (SET) reagents. acs.org Photochemical excitation of an aryl cyclopropyl ketone can lead to β-cleavage of the strained α-β carbon-carbon bond of the cyclopropane ring. youtube.comyoutube.com This homolytic cleavage results in the formation of a 1,3-diradical intermediate, which can then undergo further reactions. youtube.com

In visible-light photocatalysis, the aryl ketone moiety can be reduced by a photogenerated reductant to form a ketyl radical anion. nih.govacs.org This radical anion readily undergoes ring-opening to form a more stable distonic radical anion—an intermediate where the radical and the anion are separated. nih.gov This distonic radical anion is a key intermediate in formal [3+2] cycloaddition reactions, where it can add to an alkene, leading to the formation of a cyclopentane (B165970) ring after subsequent cyclization and electron transfer steps. nih.govnih.gov

The ring-opening of cyclopropyl ketyl radicals can be a reversible and endergonic process. nih.gov This reversibility has been demonstrated by the isomerization of cis-substituted cyclopropanes to their more stable trans isomers during the course of a reaction, which occurs faster than the subsequent product-forming steps. nih.gov

Key Radical Intermediates in Cyclopropyl Ketone Ring-Opening:

| Initiation Method | Initial Intermediate | Ring-Opened Intermediate | Typical Subsequent Reaction | Reference(s) |

|---|---|---|---|---|

| UV Photolysis | Excited State Ketone | 1,3-Diradical | Hydrogen transfer, rearrangement | youtube.comyoutube.com |

| Visible Light Photocatalysis (SET) | Ketyl Radical Anion | Distonic Radical Anion | [3+2] Cycloaddition | nih.govnih.gov |

| SmI₂ (SET) | Ketyl Radical Anion | Alkyl Radical / Ti(IV)-enolate | [3+2] Cycloaddition | acs.org |

The reaction of cyclopropyl ketones with electron-rich arenes in the presence of a Brønsted acid and a polar solvent like hexafluoroisopropanol (HFIP) can lead to ring-opening hydroarylation. Unlike the branched products typically seen with arylcyclopropanes, cyclopropyl ketones react to give linear products. Mechanistic studies and DFT calculations support a homo-conjugate addition pathway for this transformation. This involves protonation of the ketone, which activates the molecule for nucleophilic attack by the arene at the distal carbon of the cyclopropane ring, leading to simultaneous ring opening.

Kinetic and Thermodynamic Aspects of Reactions

The kinetics and thermodynamics of cyclopropyl ketone reactions are fundamentally governed by the release of ring strain. The ring-opening of cyclopropylcarbinyl radicals, which are structurally related to the intermediates in radical reactions of cyclopropyl ketones, is an extremely fast process. Direct measurements by laser flash photolysis have determined rate constants for these ring openings, which can be on the order of 10⁷ to 10¹⁰ s⁻¹, depending on substitution. acs.orgresearchgate.netresearchgate.net

Kinetic and Thermodynamic Parameters for Aryl Cyclopropyl Ketone Reactions

| Reaction Type | Parameter | Value/Observation | Implication | Reference(s) |

|---|---|---|---|---|

| Photocatalytic [3+2] Cycloaddition | Kinetic Isotope Effect (kH/kD) | 0.78 | C-C bond formation is the rate-determining step. | nih.gov |

| Radical Ring-Opening | Thermodynamics | Initial ring-opening is endergonic and reversible. | Allows for stereochemical equilibration before product formation. | nih.gov |

| Cyclopropylcarbinyl Radical Opening | Rate Constant (k) | ~10⁷ - 10¹⁰ s⁻¹ | Ring-opening of radical intermediates is extremely rapid. | acs.orgresearchgate.net |

| F/Ph Rearrangement (Related System) | Activation Energy (Ea) | 22.7 ± 1.2 kcal mol⁻¹ | Provides an estimate for the energy barrier of intramolecular rearrangements. | figshare.com |

Influence of Electronic Effects on Reaction Rates

The electronic nature of the substituents on the phenyl ring of an aryl cyclopropyl ketone plays a pivotal role in determining its reactivity, particularly in reactions involving the cleavage of the cyclopropane ring or transformations at the carbonyl group. In the case of this compound, the fluorine and methoxy groups exert opposing electronic effects that collectively influence the reaction rates.

In many reactions of aryl cyclopropyl ketones, the rate-determining step involves the development of a charge or a radical center on the carbon atom of the carbonyl group or the adjacent cyclopropyl ring. For instance, in single-electron transfer (SET) processes, the ease of formation of a ketyl radical anion is a critical factor. Computational studies on related aryl cyclopropyl ketones have shown that the reactivity is enhanced by the stabilization of this ketyl radical through conjugation with the aryl ring. nih.gov

The substituents on the aryl ring can significantly modulate this stabilization. Electron-withdrawing groups generally facilitate the initial reduction of the ketone to the radical anion, thereby increasing the rate of such reactions. nih.gov Conversely, electron-donating groups can hinder this process, leading to slower reaction rates. nih.gov In a study on the photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones, it was observed that electron-donating substituents on the aryl ring resulted in sluggish reactions. nih.gov

The table below illustrates the general influence of electron-donating and electron-withdrawing groups on the reaction rates of aryl cyclopropyl ketones in reactions initiated by single-electron transfer.

| Substituent Type on Aryl Ring | Electronic Effect | Influence on Ketyl Radical Formation | Predicted Effect on Reaction Rate |

| Electron-Donating (e.g., -OCH3) | +M, -I | Destabilizes radical anion | Decreased |

| Electron-Withdrawing (e.g., -F) | -I | Stabilizes radical anion | Increased |

For this compound, the strong inductive effect of the fluorine atom is expected to enhance the rate of reactions initiated by electron transfer to the carbonyl group. However, the resonance effect of the para-methoxy group may counteract this to some extent. The precise impact on the reaction rate would depend on the specific reaction mechanism and the relative contributions of the inductive and resonance effects of the substituents.

Furthermore, in acid-catalyzed ring-opening reactions of aryl cyclopropyl ketones, the substituents on the aryl ring influence the stability of the cationic intermediates formed. rsc.org The ratio of cyclized products to open-chain products is dependent on the nature of the aryl ring substituents. rsc.org

Conformational Control and Steric Influences

The conformation of the cyclopropyl ketone moiety and the steric hindrance imposed by the substituents are critical factors that control the reactivity and selectivity of reactions involving this compound.

Computational studies on simple cyclopropyl ketones, such as cyclopropyl methyl ketone, have indicated that the s-cis conformation, where the carbonyl group is eclipsed with a C-C bond of the cyclopropane ring, is the most stable. uwlax.edu This conformational preference is a result of the electronic interactions between the carbonyl group and the cyclopropyl ring. For this compound, a similar conformational preference is expected to influence its ground-state geometry and, consequently, its reactivity.

Steric hindrance can play a significant role in various reactions. In SmI2-catalyzed intermolecular coupling reactions of cyclopropyl ketones, computational studies have revealed that while aryl cyclopropyl ketones benefit from electronic stabilization, they can encounter steric hindrance during the formation of a gauche styrene (B11656) intermediate, which can increase the energy barrier for subsequent steps. nih.govacs.org

The presence of substituents on the phenyl ring can further contribute to steric effects. While the 3-fluoro and 4-methoxy substituents are not in the ortho position, they can still influence the approach of reagents to the carbonyl group or the cyclopropyl ring. In a study on the nickel-catalyzed γ-alkylation of cyclopropyl ketones, it was noted that while a variety of substituents on the phenyl ring were tolerated, more significant steric hindrance from disubstituted cyclopropanes could reduce the reaction yield.

The following table summarizes the potential steric influences of substituents on the reactivity of aryl cyclopropyl ketones.

| Substituent Position | Nature of Steric Influence | Potential Impact on Reactivity |

| Ortho | Direct steric hindrance around the reaction center | Can decrease reaction rates or alter selectivity |

| Meta/Para | Less direct steric influence | Can affect solvation and long-range interactions |

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR and ¹³C NMR for Chemical Environment Analysis

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopies are fundamental techniques for analyzing the chemical environment of the hydrogen and carbon atoms in 3-Fluoro-4-methoxyphenyl cyclopropyl (B3062369) ketone.

The ¹H NMR spectrum would be expected to show distinct signals for the protons of the cyclopropyl group and the aromatic ring. The cyclopropyl protons typically appear as complex multiplets in the upfield region of the spectrum. The methoxy (B1213986) group protons would present as a sharp singlet. The aromatic protons would appear as multiplets in the downfield region, with their chemical shifts and coupling patterns influenced by the fluorine and methoxy substituents.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ketone is characteristically found in the highly deshielded region of the spectrum. The carbons of the aromatic ring would show distinct signals, with their chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing fluorine atom. The carbons of the cyclopropyl group and the methoxy group would appear in the upfield region.

To illustrate the expected chemical shifts, the following table presents hypothetical ¹H and ¹³C NMR data for 3-Fluoro-4-methoxyphenyl cyclopropyl ketone, based on the analysis of structurally similar compounds.

| Assignment | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |

| Carbonyl (C=O) | - | ~195.0 |

| Aromatic CH | ~7.8 - 7.0 | ~110.0 - 130.0 |

| Aromatic C-F | - | ~155.0 (d, ¹JCF) |

| Aromatic C-O | - | ~150.0 |

| Aromatic C-C=O | - | ~130.0 |

| Methoxy (OCH₃) | ~3.9 | ~56.0 |

| Cyclopropyl CH | ~2.5 | ~20.0 |

| Cyclopropyl CH₂ | ~1.2, ~1.0 | ~12.0 |

(Note: 'd' denotes a doublet, and ¹JCF represents the coupling constant between carbon and fluorine.)

2D NMR Techniques (e.g., COSY, HSQC) for Connectivity Mapping

Two-dimensional (2D) NMR techniques are instrumental in mapping the connectivity between atoms. Correlation SpectroscopY (COSY) reveals proton-proton (¹H-¹H) coupling networks, helping to establish which protons are adjacent to one another. For this compound, COSY would be used to confirm the connectivity within the cyclopropyl ring and to assign the relative positions of the protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with the carbon signals of the atoms to which they are directly attached. This technique is invaluable for definitively assigning the ¹³C NMR signals based on the more readily interpretable ¹H NMR spectrum. An HSQC experiment would link the proton signals of the cyclopropyl and aromatic rings to their corresponding carbon signals.

Deuterium (B1214612) Exchange Experiments for Active Proton Identification

Deuterium exchange experiments are simple yet effective NMR studies used to identify labile protons, such as those in hydroxyl (-OH) or amine (-NH) groups. In the case of this compound, which lacks active protons, a deuterium exchange experiment would be expected to show no change in the ¹H NMR spectrum upon the addition of a deuterium source like D₂O. This would confirm the absence of exchangeable protons in the molecule.

Vibrational Spectroscopy for Functional Group Confirmation

Vibrational spectroscopy probes the vibrational modes of molecules, providing characteristic frequencies for specific functional groups.

Infrared (IR) Spectroscopy for Carbonyl Stretching Frequencies

Infrared (IR) spectroscopy is particularly useful for identifying the presence of a carbonyl group (C=O). The strong, sharp absorption band corresponding to the carbonyl stretching vibration is a prominent feature in the IR spectrum. For ketones, this band typically appears in the region of 1680-1725 cm⁻¹. The exact frequency can be influenced by the electronic effects of neighboring substituents. In this compound, the conjugation of the carbonyl group with the aromatic ring would be expected to shift the stretching frequency to the lower end of this range.

| Functional Group | Expected IR Absorption (cm⁻¹) |

| C=O (Ketone) | ~1685 |

| C-O (Aromatic Ether) | ~1250 |

| C-F (Aromatic) | ~1100 |

| C-H (Aromatic) | ~3100-3000 |

| C-H (Cyclopropyl) | ~3000-2900 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Integrity

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of this compound, C₁₁H₁₁FO₂. This technique provides strong evidence for the molecular integrity of the synthesized compound, distinguishing it from other compounds with the same nominal mass.

| Technique | Information Obtained | Expected Result for C₁₁H₁₁FO₂ |

| HRMS (e.g., ESI-TOF) | Exact mass and elemental composition | Calculated [M+H]⁺: 195.0816, Found: ~195.0816 |

(Note: ESI-TOF refers to Electrospray Ionization-Time of Flight, a common HRMS method.)

X-ray Crystallography for Definitive Structural Assignments

X-ray crystallography stands as an unparalleled technique for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic resolution. For a molecule such as this compound, this methodology provides precise information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding its chemical behavior and physical properties. The resulting crystal structure offers a definitive structural assignment, confirming the connectivity of the atoms and providing insights into the molecule's conformation in the solid state.

Determination of Absolute Configuration in Chiral Derivatives

While this compound itself is achiral, the introduction of substituents on the cyclopropane (B1198618) ring can lead to the formation of chiral centers. In such instances, determining the absolute configuration of each stereoisomer is crucial, particularly in pharmaceutical applications where enantiomers can exhibit vastly different biological activities.

X-ray crystallography is a powerful method for assigning the absolute configuration of chiral molecules. The most common approach involves the use of anomalous dispersion, where the scattering of X-rays by the electrons of the atoms is slightly out of phase. By carefully measuring the intensities of Bijvoet pairs (reflections that are equivalent in the absence of anomalous scattering), the absolute configuration can be determined. For organic molecules composed primarily of light atoms (C, H, O, N, F), the anomalous scattering effect is often weak. In such cases, the presence of a heavier atom (e.g., bromine or a metal) in the crystal structure can enhance this effect, facilitating a more reliable assignment.

Alternatively, the absolute configuration can be determined by co-crystallizing the chiral derivative with a chiral resolving agent of a known absolute configuration, such as a derivative of mandelic acid or tartaric acid. nih.govchemicalbook.combiosynth.comhsppharma.com The known configuration of the resolving agent then allows for the unambiguous assignment of the configuration of the chiral centers in the target molecule. For example, the structure of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine has been resolved using (2R)-hydroxy(phenyl)ethanoate (a derivative of mandelic acid). chemicalbook.combiosynth.comhsppharma.com Another established chemical method involves the double derivatization of the chiral compound with a chiral derivatizing agent, such as α-methoxyphenylacetic acid (MPA), followed by NMR analysis of the resulting diastereomers to determine the absolute configuration. mdpi.com

Table 1: Common Chiral Resolving Agents and Derivatizing Agents

| Agent Type | Example | Application |

|---|---|---|

| Chiral Resolving Agent | (2R,3R)-Tartaric Acid | Co-crystallization with amines |

| Chiral Resolving Agent | (R)-Mandelic Acid | Co-crystallization with amines and alcohols |

Analysis of Cyclopropane Ring Strain and Aryl-Ketone Conjugation

The cyclopropane ring is characterized by significant ring strain due to the deviation of its internal C-C-C bond angles (60°) from the ideal sp³ tetrahedral angle of 109.5°. masterorganicchemistry.com This inherent strain influences the chemical reactivity and physical properties of cyclopropyl-containing compounds. masterorganicchemistry.combeilstein-journals.org X-ray crystallography allows for a precise quantification of this strain through the analysis of bond lengths and angles. In a typical unstrained alkane, the C-C bond length is approximately 1.54 Å. However, in cyclopropane, the C-C bond length is shorter, around 1.510 Å. nih.gov The presence of substituents can further modulate these values.

For this compound, the molecule can be described as a "donor-acceptor" cyclopropane, where the electron-donating methoxy-substituted phenyl ring and the electron-withdrawing ketone group polarize the cyclopropane ring. nih.gov This polarization can lead to an elongation of the C1-C2 bond of the cyclopropane ring, which is vicinal to both the aryl and ketone substituents. nih.gov The degree of this bond elongation, which can be precisely measured by X-ray diffraction, is a direct reflection of the electronic effects of the substituents.

Furthermore, the orientation of the cyclopropyl group relative to the carbonyl and phenyl groups is critical for understanding the extent of electronic conjugation. For effective conjugation between the cyclopropane ring and the carbonyl group, a "bisected" conformation is generally preferred, where the plane of the carbonyl group bisects the C2-C1-C3 angle of the cyclopropane ring. X-ray crystallography can determine the precise torsion angle between the carbonyl group and the cyclopropane ring, providing a quantitative measure of this conformational preference. Similarly, the dihedral angle between the phenyl ring and the ketone group reveals the extent of π-orbital overlap, which influences the electronic properties of the molecule.

Table 2: Typical Bond Lengths and Angles in Aryl Cyclopropyl Ketones

| Parameter | Typical Value | Significance |

|---|---|---|

| Cyclopropane C-C Bond Length | 1.51 - 1.54 Å | Indicator of ring strain and substituent effects. nih.gov |

| C=O Bond Length | ~1.22 Å | Standard double bond character. |

| C(aryl)-C(keto) Bond Length | ~1.48 Å | Reflects conjugation between the aryl and ketone groups. |

| Cyclopropane C-C-C Angle | ~60° | Defines the three-membered ring. masterorganicchemistry.com |

Investigation of Molecular Packing and Supramolecular Arrangements

The arrangement of molecules in a crystal lattice, known as molecular packing, is governed by a variety of non-covalent intermolecular interactions. st-andrews.ac.uk Understanding these interactions is fundamental in the field of crystal engineering, as they dictate the physical properties of the solid material, such as melting point, solubility, and stability. routledge.com X-ray crystallography is the definitive tool for elucidating these supramolecular arrangements.

In the case of this compound, several types of intermolecular interactions are expected to play a role in the crystal packing. These interactions can be thought of as "supramolecular synthons," which are robust and predictable non-covalent interactions that guide the self-assembly of molecules into larger, ordered structures. mdpi.com

Given the molecular structure, the following interactions are likely to be significant:

Hydrogen Bonds: Although the molecule itself does not have strong hydrogen bond donors, weak C-H···O and C-H···F hydrogen bonds may be present, where the hydrogen atoms of the cyclopropyl or phenyl rings interact with the oxygen atom of the carbonyl group or the fluorine atom of a neighboring molecule. The cyclopropyl C-H bonds, having increased s-character, can act as effective hydrogen bond donors.

π-π Stacking: The electron-rich 4-methoxyphenyl (B3050149) rings can interact through π-π stacking, where the planes of the aromatic rings are arranged in either a parallel or offset fashion.

C-H···π Interactions: The hydrogen atoms of the cyclopropyl ring can interact with the π-system of the aromatic ring of an adjacent molecule. rsc.orgresearchgate.net These interactions are increasingly recognized as important forces in directing molecular assembly. rsc.orgresearchgate.net

Dipole-Dipole Interactions: The polar carbonyl group and the C-F and C-O bonds create molecular dipoles, which will orient the molecules in the crystal lattice to minimize electrostatic repulsion and maximize attraction.

By analyzing the crystal structure obtained from X-ray diffraction, the precise geometries and distances of these intermolecular contacts can be determined, providing a detailed understanding of the supramolecular architecture of this compound in the solid state.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Detailed DFT studies on the specific molecule 3-Fluoro-4-methoxyphenyl cyclopropyl (B3062369) ketone are not extensively available in peer-reviewed literature. However, by applying established computational methodologies to this structure, key electronic properties can be predicted. A typical DFT calculation, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, would yield optimized geometry and electronic parameters.

The electronic properties are significantly influenced by the substituents on the phenyl ring. The fluorine atom at the 3-position acts as an electron-withdrawing group through its inductive effect, while the methoxy (B1213986) group at the 4-position is an electron-donating group through resonance. These opposing effects modulate the electron density of the aromatic ring and the carbonyl group.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity. The HOMO is typically localized on the electron-rich methoxy-substituted phenyl ring, while the LUMO is centered on the carbonyl group and the cyclopropyl moiety. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity.

Molecular electrostatic potential (MEP) maps can visualize the charge distribution and reactive sites. For 3-Fluoro-4-methoxyphenyl cyclopropyl ketone, the MEP would show a region of negative potential around the carbonyl oxygen, indicating its susceptibility to electrophilic attack, and regions of positive potential around the carbonyl carbon and the hydrogen atoms, suggesting sites for nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Note: The following data are illustrative, based on typical values for structurally similar aryl ketones, as specific literature data for this compound is unavailable.)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Reflects chemical reactivity and kinetic stability. |

| Dipole Moment | ~2.5 D | Quantifies the overall polarity of the molecule. |

| Mulliken Charge on C=O Carbon | +0.45 e | Indicates the electrophilicity of the carbonyl carbon. |

| Mulliken Charge on C=O Oxygen | -0.50 e | Indicates the nucleophilicity of the carbonyl oxygen. |

Theoretical Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transient species like transition states. For this compound, several reaction pathways can be computationally investigated.

One area of interest is the acid-catalyzed ring-opening of the cyclopropyl group. nih.gov DFT calculations can be employed to model the protonation of the carbonyl oxygen, followed by the cleavage of a C-C bond in the cyclopropyl ring to form a carbocationic intermediate. The stability of this intermediate would be influenced by the electronic effects of the fluoro and methoxy substituents. By calculating the energies of reactants, intermediates, transition states, and products, the reaction profile can be constructed, and the activation barriers determined.

Another mechanistically intriguing transformation is the photocatalyzed [3+2] cycloaddition of aryl cyclopropyl ketones. libretexts.org Theoretical studies can shed light on the initial one-electron reduction of the ketone to form a radical anion. Subsequent ring-opening of the cyclopropyl radical anion and its reaction with an alkene can be modeled to understand the stereochemical and regiochemical outcomes of the cycloaddition.

Computational methods can also be applied to investigate base-catalyzed reactions, such as those involving the α-protons to the carbonyl group, although the cyclopropyl group itself lacks such protons. However, reactions involving nucleophilic attack at the carbonyl carbon are common for ketones. Theoretical modeling can predict the relative energies of the tetrahedral intermediates and transition states for various nucleophiles.

Table 2: Key Parameters in the Theoretical Investigation of a Hypothetical Acid-Catalyzed Ring-Opening Reaction (Note: This table illustrates the types of data obtained from computational studies of reaction mechanisms.)

| Parameter | Description |

| ΔG‡ (Gibbs Free Energy of Activation) | The energy barrier that must be overcome for the reaction to proceed. A lower value indicates a faster reaction. |

| ΔGr (Gibbs Free Energy of Reaction) | The overall energy change of the reaction. A negative value indicates a spontaneous reaction. |

| Transition State Geometry | The molecular structure at the highest point on the reaction energy profile, showing which bonds are breaking and forming. |

| Imaginary Frequency | A vibrational mode with a negative frequency, which confirms that the calculated structure is a true transition state. |

Conformational Analysis and Stereoelectronic Effects of the Cyclopropyl Group

The three-dimensional structure of this compound is not rigid, with rotation possible around the single bond connecting the cyclopropyl ring and the carbonyl group, as well as the bond between the carbonyl group and the phenyl ring. Conformational analysis aims to identify the most stable arrangement of the atoms in space.

For aryl cyclopropyl ketones, two primary conformations are of interest: the s-cis and s-trans (or bisected and perpendicular) conformers, which describe the orientation of the cyclopropyl ring relative to the carbonyl double bond. In the s-cis conformation, the double bond of the carbonyl group is eclipsed with one of the C-C bonds of the cyclopropyl ring, while in the s-trans conformation, it is eclipsed with the methine C-H bond of the cyclopropyl group.

Computational studies on simpler systems like cyclopropyl methyl ketone have shown that the s-cis conformation is generally more stable. chemistryworld.com This preference is attributed to favorable stereoelectronic interactions between the π-system of the carbonyl group and the Walsh orbitals of the cyclopropyl ring. The cyclopropyl group can donate electron density from its high-lying Walsh orbitals into the π* orbital of the carbonyl group, an interaction that is maximized in the bisected (s-cis) geometry.

Table 3: Relative Energies of Conformers of a Model Aryl Cyclopropyl Ketone (Note: These are representative values to illustrate the typical energy differences between conformers.)

| Conformer | Dihedral Angle (Cring-C-C=O) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| s-cis (Bisected) | ~0° | 0.0 | ~95 |

| s-trans (Perpendicular) | ~180° | ~2.0 | ~5 |

Quantitative Structure-Property Relationship (QSPR) Modeling for Reactivity Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties or reactivity. A QSPR model is a mathematical equation that can be used to predict the properties of new or untested compounds.

For predicting the reactivity of this compound, a QSPR model could be developed by building a dataset of related ketones with known reactivity data (e.g., reaction rates, equilibrium constants). The structure of each molecule in the dataset would be represented by a set of numerical values known as molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, or quantum-chemical.

Relevant descriptors for ketone reactivity might include:

Electronic descriptors: HOMO and LUMO energies, Mulliken charges on the carbonyl carbon and oxygen, dipole moment.

Steric descriptors: Molecular volume, surface area, specific steric parameters.

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, is used to build the mathematical model. The general form of a simple MLR-based QSPR model for reactivity could be:

Reactivity = c0 + c1D1 + c2D2 + ... + cnDn

Where c represents the regression coefficients and D represents the molecular descriptors.

While a specific QSPR model for this compound is not available, the methodology provides a framework for systematically predicting its reactivity based on its calculated structural and electronic features, once sufficient experimental data for a training set of analogous compounds is established.

Applications As a Key Building Block in Advanced Organic Synthesis

Precursor to Complex Organic Molecules

3-Fluoro-4-methoxyphenyl cyclopropyl (B3062369) ketone serves as an important precursor for the synthesis of more intricate molecular structures. The compound belongs to the family of donor-acceptor (D-A) cyclopropanes, which are known for their high reactivity and versatility. mdpi.comnih.gov The electron-donating methoxy (B1213986) group and the electron-withdrawing ketone functionality activate the cyclopropane (B1198618) ring, making it susceptible to various chemical transformations.

This reactivity allows it to act as a synthetic equivalent of a 1,3-dipole, providing access to compounds that are otherwise difficult to synthesize. mdpi.comnih.gov The inherent strain of the three-membered ring, combined with the electronic properties of its substituents, facilitates ring-opening reactions that can lead to the formation of diverse acyclic, alicyclic, and heterocyclic frameworks. mdpi.comnih.gov Consequently, this ketone is a valuable starting point for constructing the carbon skeleton of elaborate bioactive molecules and pharmacological agents. mdpi.comnih.gov

Scaffolding for the Construction of Diverse Molecular Architectures

The rigid and defined three-dimensional structure of the cyclopropyl group, combined with the functional handles of the ketone and the substituted phenyl ring, makes 3-Fluoro-4-methoxyphenyl cyclopropyl ketone an excellent scaffold. A molecular scaffold is a core structure upon which other chemical groups can be systematically added to create a library of related compounds.

The reactivity of D-A cyclopropanes allows for transformations into various derivatives, including chromanes and 2,3-dihydrobenzofurans, which are common motifs in pharmacologically active compounds. mdpi.comnih.gov The presence of the fluorine atom and methoxy group on the phenyl ring also provides sites for further functionalization or modification, enabling the generation of a wide array of molecular architectures from a single, well-defined starting material. The use of cyclic ketone scaffolds is a recognized strategy for preparing novel fluorinated compounds. sapub.org

Integration into Multi-Step Synthetic Sequences

The utility of this compound is particularly evident in its integration into multi-step synthetic pathways. Cyclopropyl compounds are known to be valuable intermediates in the chemical synthesis of various drugs. google.com The ketone can be readily transformed into other functional groups such as alcohols, amines, or alkenes, allowing for subsequent reactions and the elongation of carbon chains.

For example, the ketone moiety can undergo reduction to a secondary alcohol, which can then be used in esterification or etherification reactions. Alternatively, the cyclopropane ring can be opened under specific conditions to yield a linear chain with functional groups at defined positions. This controlled transformation is crucial in the total synthesis of natural products and pharmaceuticals, where precise control over stereochemistry and functionality is paramount. The synthesis of related D-A cyclopropanes has been well-documented, highlighting their role as potent building blocks for various bioactive compounds. mdpi.comnih.gov

Contribution to Structure-Activity Relationship (SAR) Studies via Analog Synthesis

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov this compound is an ideal building block for creating series of analogs for SAR studies.

By systematically modifying different parts of the molecule—the phenyl ring, the cyclopropyl group, or the ketone—researchers can synthesize a library of related compounds. For instance, the fluorine atom can be moved to other positions, or replaced with other halogens, to probe the effect of electronics and sterics on biological activity. Similarly, the methoxy group can be altered, and the cyclopropyl ring can be substituted. The synthesis of pyrrolotriazine-based inhibitors, which incorporated a difluoro-phenylamino group and a cyclopropyl moiety, successfully identified potent inhibitors of VEGFR-2 kinase, demonstrating the utility of these structural components in SAR studies. nih.gov This systematic approach allows medicinal chemists to identify the key structural features responsible for a molecule's therapeutic effects and to optimize lead compounds into viable drug candidates.

| Molecular Moiety | Potential Modifications for Analog Synthesis | Purpose in SAR Studies |

|---|---|---|

| 3-Fluoro Group | - Change position (e.g., 2-fluoro)

| Probe electronic and steric effects on target binding and metabolic stability. |

| 4-Methoxy Group | - Convert to hydroxyl group

| Investigate the role of hydrogen bond donation/acceptance and steric bulk. |

| Cyclopropyl Ring | - Introduce substituents on the ring

| Evaluate the importance of rigidity and specific spatial arrangement of substituents. |

| Ketone Group | - Reduce to alcohol

| Assess the impact of the hydrogen bond acceptor and explore new interaction points. |

Role in Chemoenzymatic Assembly and Diversification Strategies

Chemoenzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the practicality of chemical reactions. This approach is particularly powerful for creating chiral molecules with high enantiomeric purity. Chiral cyclopropane rings are important pharmacophores found in many pharmaceuticals. rochester.edu

Recent research has focused on the chemoenzymatic assembly and diversification of cyclopropyl ketones. rochester.edu Engineered enzymes, such as variants of myoglobin, have been shown to catalyze the highly stereoselective construction of these molecules. rochester.eduwpmucdn.com These biocatalytic methods can produce optically active cyclopropyl ketones, which are valuable chiral building blocks. Subsequent chemical transformations can then be used to diversify these structures, yielding a collection of enantiopure, cyclopropane-containing scaffolds for drug discovery. rochester.edu This strategy leverages the strengths of both biocatalysis for stereocontrol and traditional organic synthesis for structural diversification, highlighting a modern application for this class of compounds. rochester.edu

Future Research Directions and Prospects

Development of Novel Catalytic Asymmetric Synthetic Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For 3-Fluoro-4-methoxyphenyl cyclopropyl (B3062369) ketone, the development of catalytic asymmetric routes to chiral derivatives represents a significant and valuable research avenue. Future work could focus on asymmetric transformations of the ketone moiety or reactions involving the cyclopropyl ring.

Inspired by asymmetric syntheses of complex molecules, researchers could explore catalytic enantioselective proton migrations or diastereoselective allylations of the ketone. researchgate.net For instance, the development of chiral catalysts, perhaps based on yttrium or copper complexes, could enable the stereocontrolled addition of various nucleophiles to the carbonyl group. researchgate.net The electronic nature of the substituted phenyl ring—with its electron-withdrawing fluorine and electron-donating methoxy (B1213986) group—will likely play a crucial role in modulating the reactivity and selectivity of such transformations.

Future research could target the development of methods analogous to those used for other ketones, as detailed in the table below, adapting them for the specific electronic and steric properties of 3-Fluoro-4-methoxyphenyl cyclopropyl ketone.

Table 1: Potential Asymmetric Transformations

| Transformation Type | Potential Catalyst System | Key Challenge/Opportunity | Reference Concept |

|---|---|---|---|

| Asymmetric Reduction | Chiral Ruthenium or Rhodium complexes with ligands like BINAP | Achieving high enantioselectivity for the corresponding alcohol. | Noyori asymmetric hydrogenation |

| Asymmetric Allylation | Copper-based catalysts with chiral ligands | Controlling diastereoselectivity in subsequent reactions. researchgate.net | Catalytic diastereoselective allylation researchgate.net |

| Enantioselective Protonation | Chiral Brønsted acids or bases | Creating a chiral center alpha to the carbonyl group. | Iminophosphorane catalysis researchgate.net |

Exploration of Undiscovered Reactivity Modes and Rearrangements

The strained cyclopropyl ring in this compound is primed for a variety of ring-opening reactions, offering a gateway to diverse molecular scaffolds. While general reactivity patterns for cyclopropyl ketones are known, the specific substitution on the phenyl ring of this compound could unlock novel reactivity or favor specific pathways.

Future investigations should systematically explore transition metal-catalyzed reactions. For example, nickel catalysis has been shown to effect the C–C bond activation and difunctionalization of cyclopropyl ketones, a strategy that could be applied to synthesize γ-functionalized ketones from this compound. nih.govrsc.org The interplay between the redox-active ligand and the nickel center is crucial in these transformations, and the electronic properties of the fluoro- and methoxy-substituted aryl group could significantly influence the reaction's efficiency and selectivity. nih.gov

Similarly, samarium(II) iodide (SmI2)-catalyzed intermolecular couplings of cyclopropyl ketones with alkenes or alkynes present an efficient method for constructing five-membered rings. acs.orgacs.org Computational studies on simpler aryl cyclopropyl ketones suggest that the aromatic ring stabilizes the key ketyl radical intermediate through conjugation. acs.org Research on this compound could provide deeper insights into how substitution patterns modulate this stabilization and affect reaction barriers.

Other promising areas include:

Photocatalysis: Visible-light-mediated [3+2] cycloadditions, which proceed via a one-electron reduction to a radical anion, could be explored. nih.gov The substitution pattern on the aryl ring is known to be critical, and the 3-fluoro-4-methoxy substitution presents a unique electronic profile to study.

Application in Complex Natural Product Synthesis

The functionalized acyclic structures that can be accessed from cyclopropyl ketones make them valuable building blocks in the synthesis of complex natural products. The C-C activation/difunctionalization strategy has already been successfully applied to the synthesis of intermediates for (±)-taiwaniaquinol B and prostaglandin (B15479496) D1. nih.gov

Future research should aim to utilize this compound as a versatile 3-carbon synthon in target-oriented synthesis. The fluorine atom, in particular, is a valuable feature, as the incorporation of fluorine into natural product analogues can significantly enhance their metabolic stability and biological activity. Potential applications could include the synthesis of fluorinated analogues of existing natural products or the construction of entirely new complex molecules where the substituted aromatic ring is a key pharmacophore.

Integration with Flow Chemistry and Sustainable Methodologies

Modern chemical synthesis places a strong emphasis on sustainability and process efficiency. Flow chemistry, where reactions are performed in continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability.

The synthesis of this compound itself, as well as its subsequent transformations, are prime candidates for adaptation to flow chemistry systems. For example, continuous-flow methods have been developed for the synthesis of other cyclopropyl ketones, utilizing packed-bed reactors with reusable catalysts like Amberlyst-35. mdpi.com Such a setup could enable a scalable and more sustainable production of the title compound.

Furthermore, integrating its reactivity (e.g., photocatalytic cycloadditions or nickel-catalyzed ring-openings) into a continuous-flow process could allow for the safe handling of reactive intermediates and precise control over reaction conditions, potentially leading to higher yields and selectivities. researchgate.netillinois.edu This approach aligns with the principles of green chemistry by minimizing waste and energy consumption. proquest.com

Table 2: Potential Flow Chemistry Implementations

| Process | Flow Reactor Type | Potential Advantages | Reference Concept |

|---|---|---|---|

| Synthesis of the Ketone | Packed Bed Reactor (PBR) | Use of reusable solid acid catalysts, easy scalability. | Continuous-flow synthesis using Amberlyst mdpi.com |

| Photocatalytic [3+2] Cycloaddition | Microchannel Reactor with LED irradiation | Efficient light penetration, precise temperature control, safe handling of radicals. | Flow photocatalysis illinois.edu |

| Ni-catalyzed Ring Opening | Heated Coil Reactor | Rapid heating/cooling, improved mixing, control over residence time. | General flow synthesis researchgate.net |

Advanced Spectroscopic Probes and Mechanistic Insights

A deep understanding of reaction mechanisms is essential for optimizing existing transformations and discovering new ones. The unique electronic structure of this compound makes it an excellent substrate for advanced mechanistic studies.

Future research should employ a combination of experimental and computational techniques to probe the mechanisms of its reactions.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways, as has been done for the phosphine-catalyzed ring-opening and SmI2-catalyzed couplings of other cyclopropyl ketones. acs.orgrsc.org Such studies on this compound could elucidate the precise electronic roles of the fluoro and methoxy substituents in stabilizing transition states and intermediates.

Spectroscopic Analysis: In-situ spectroscopic techniques, such as ReactIR or NMR spectroscopy, could be used to monitor reaction progress and identify transient intermediates. Advanced techniques like X-ray crystallography of catalyst-substrate complexes or intermediates could provide invaluable structural information. researchgate.net

Kinetics and Isotope Effects: Detailed kinetic studies can help to determine rate laws and reaction orders, providing insight into the composition of the rate-determining transition state. Isotope labeling experiments can further clarify bond-breaking and bond-forming steps.

By combining these approaches, a comprehensive picture of the reactivity of this compound can be developed, paving the way for its rational application in organic synthesis.

Q & A

Q. What are the key factors influencing the ring-opening reactivity of cyclopropyl ketones in organometallic reactions?

The rigidity of the cyclopropyl ring and the electronic environment of the carbonyl group critically influence reactivity. For example, rigid cyclopropyl ketones (e.g., fused tricyclic systems) undergo faster anion radical rearrangements due to restricted conformational mobility, favoring ring-opening pathways. In contrast, flexible systems exhibit lower ring-opening yields. Solvent effects (e.g., donor solvents) and the choice of organometallic reagent (e.g., MeCuLi) further modulate reaction outcomes by stabilizing intermediates like anion radicals .

Q. How does sodium borohydride reduction of cyclopropyl phenyl ketones differ from conventional ketone reductions?

Cyclopropyl phenyl ketones exhibit anomalous kinetics due to strain-induced reactivity. At 0°C, the relative reduction rate of cyclopropyl phenyl ketone is 0.12 compared to acetophenone (rate = 1.0). The low entropy of activation (-30 to -40 cal/mol·K) and high enthalpy (ΔH‡ ~12 kcal/mol) suggest a complex mechanism involving partial cyclopropane ring cleavage during the transition state, as inferred from UV spectral studies and product analysis .

Q. What synthetic strategies are effective for preparing rigid cyclopropyl ketone systems?

Intramolecular diazo ketone cyclization is a reliable method for rigid systems like tricyclo[3.3.0.0²ˊ⁸]octan-3-one. This involves converting 2-cyclopenten-1-acetic acid to its acid chloride, followed by diazomethane treatment and CuSO₄-mediated decomposition. For fused systems (e.g., indanone derivatives), acid-catalyzed cyclization of pre-functionalized acids (e.g., polyphosphoric acid or SOCl₂/AlCl₃) yields conformationally restricted ketones, albeit with potential epimerization challenges .

Advanced Research Questions

Q. How do nickel-catalyzed [3+2] cycloadditions of cyclopropyl ketones with alkynes proceed mechanistically?

The reaction involves oxidative addition of the cyclopropyl ketone to Ni(0), forming a six-membered oxa-nickelacycle intermediate. Organoaluminum reagents (e.g., AlMe₃) facilitate this step by stabilizing the nickel center. Subsequent alkyne insertion and reductive elimination yield cyclopentenes. The stereochemical outcome depends on ligand choice: bulky ligands (e.g., IPr) retain configuration, while PCy₃ promotes inversion during elimination .

Q. What experimental and computational evidence supports cyclopropane-carbonyl conjugation in ground-state systems?

Ab initio studies of cyclopropyl methyl ketone reveal a global energy minimum in the s-cis conformation, with partial overlap between the cyclopropane C-C bond and carbonyl π-system. NMR chemical shift perturbations (e.g., upfield cyclopropane protons) and IR carbonyl stretching frequency reductions (~20 cm⁻¹) corroborate conjugation. However, acid-catalyzed or reductive ring-opening reactions do not reliably probe conjugation, as they proceed via non-concerted mechanisms .

Q. How can decarboxylative rearrangements of α-(carbonyl)cyclopropane carboxylic acids be optimized to avoid competing pathways?

Strong acid conditions (e.g., H₂SO₄) promote cyclopropyl ketone rearrangement to 4,5-dihydrofurans via a carbocation intermediate. Competing decarboxylation is minimized by using electron-withdrawing aryl groups (e.g., phenyl) on the cyclopropane, which stabilize the transition state. For example, α-(phenylcarbonyl)cyclopropane carboxylic acid yields 8% cyclopropyl phenyl ketone but no dihydrofuran under neutral conditions, whereas acidic conditions shift selectivity toward rearrangement .

Q. What role do cyclopropyl ketones play in hydrogen borrowing catalysis for C–C bond formation?

Cyclopropyl ketones serve as electrophilic partners in iridium-catalyzed α-alkylation with higher alcohols. The cyclopropane strain enhances reactivity toward enolate intermediates, enabling efficient C–C coupling. Post-functionalization via homoconjugate addition (e.g., with Grignard reagents) further diversifies products. For example, cyclopropyl ketones react with nucleophiles at the β-position, yielding branched ketones without ring opening .

Methodological Considerations

- Contradiction Resolution : Electrochemical reduction of cyclopropyl ketones may yield ring-opened or intact products depending on substituent electronic effects. For instance, electron-deficient aryl groups stabilize anion radicals, promoting ring-opening (e.g., ketone 8 → 185), while electron-rich systems favor retention .

- Data Interpretation : Kinetic studies of sodium borohydride reductions require careful product analysis (e.g., GC-MS) to distinguish between competing pathways (ring retention vs. cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.